M-Terphenyl

Catalog No.
S536423
CAS No.
92-06-8
M.F
C18H14
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
M-Terphenyl

CAS Number

92-06-8

Product Name

M-Terphenyl

IUPAC Name

1,3-diphenylbenzene

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H

InChI Key

YJTKZCDBKVTVBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3

Solubility

Insoluble (NIOSH, 2016)
6.56e-06 M
SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID
Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.
Water solubility = 1.51 mg/l at 25 °C
Insoluble

Synonyms

m-Terphenyl; AI3-00860; AI3 00860; AI300860

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3

Description

The exact mass of the compound M-Terphenyl is 230.1096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)6.56e-06 msol in alcohol, ether, benzene, acetic acidsparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.water solubility = 1.51 mg/l at 25 °cinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6808. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis and Material Science

One research area for m-terphenyl involves its use as a building block for the synthesis of more complex organic molecules. By introducing functional groups onto the m-terphenyl scaffold, scientists can create new materials with tailored properties. For instance, a study published in ResearchGate describes a method for synthesizing various 5'-substituted m-terphenyl compounds. These compounds can potentially serve as precursors for the development of novel materials with applications in fields like medicine and material science [].

Furthermore, m-terphenyl derivatives are being explored for their potential use in crystal engineering. Crystal engineering is a field that focuses on designing and creating crystals with specific properties. M-terphenyl derivatives, due to their rigid structure and ability to form hydrogen bonds, can be used as "tectons" - building blocks - in the construction of desired crystal structures with unique functionalities [].

M-Terphenyl is an organic compound characterized by its structure consisting of three connected phenyl rings, specifically arranged in a meta configuration. Its molecular formula is C₁₈H₁₄, and it exhibits a melting point of approximately 86-87°C and a boiling point of about 365°C . M-Terphenyl is a yellow solid that is insoluble in water but has notable thermal stability, making it useful in various applications, particularly as a heat-transfer fluid . This compound is often found in mixtures with its isomers, ortho-terphenyl and para-terphenyl, which can influence its properties and applications .

M-Terphenyl's primary mechanism of action in scientific research revolves around its steric hindrance properties. By creating spatial bulk around specific regions in a molecule, it prevents unwanted interactions with other molecules or functional groups []. This allows chemists to control reaction pathways and achieve desired outcomes.

For instance, M-terphenyl ligands can be used to stabilize reactive intermediates in organometallic chemistry, enabling the study of novel compounds and reactions [].

Due to its extensive pi-conjugated system. It can act as a ligand in coordination chemistry, facilitating the stabilization of metal complexes. Notably, m-terphenyl has been utilized in the synthesis of phosphorus-phosphorus and gallium-gallium bonds through specific reactions that leverage its steric properties . The compound also undergoes halogenation and other modifications, allowing for the development of diverse derivatives with tailored functionalities .

Several methods exist for synthesizing m-terphenyl:

  • Ultrasound-Assisted Synthesis: This method involves reacting anionic diphenyl molecules with functional ketones in a potassium hydroxide and dimethylformamide solution under ultrasound conditions. This approach can yield bulky m-terphenyl compounds relatively quickly .
  • Buchwald-Hartwig Cross-Coupling: This technique allows for the synthesis of m-terphenyl derivatives through coupling reactions involving aryl halides and amines .
  • Grignard Reagent Method: Involves using dichloro-substituted benzene with butyllithium followed by Grignard reagents to produce various m-terphenyl structures .

These methods highlight the versatility and adaptability of synthetic routes available for producing m-terphenyl and its derivatives.

M-Terphenyl finds applications across several fields:

  • Heat Transfer Fluids: Due to its thermal stability, it is used in heat transfer applications.
  • Ligands in Coordination Chemistry: Its ability to stabilize metal ions makes it valuable in catalysis and materials science.
  • Organic Electronics: M-Terphenyl's optical properties lend themselves to applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Interaction studies involving m-terphenyl primarily focus on its role as a ligand. It has been shown to form stable complexes with various metals, enhancing their reactivity and stability. For instance, group 11 metal complexes featuring m-terphenyl exhibit metallophilic interactions that are crucial for developing new materials with unique electronic properties . Additionally, studies have explored the recycling potential of m-terphenyl ligands in catalysis, indicating their utility beyond initial reactions .

M-Terphenyl shares structural similarities with other terphenyl compounds, notably ortho-terphenyl and para-terphenyl. Here is a comparison highlighting their uniqueness:

CompoundStructure TypeUnique Features
M-TerphenylMeta configurationExcellent steric properties; preferred ligand
Ortho-TerphenylOrtho configurationMore reactive due to proximity effects; used in photochemistry
Para-TerphenylPara configurationGreater symmetry; often used for thermal stability

M-Terphenyl's unique meta arrangement allows for specific steric interactions that are beneficial in stabilizing reactive intermediates and facilitating metal coordination, distinguishing it from its isomers.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

M-terphenyl is a yellow solid. mp: 86-87° C, bp: 365°C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid.
Colorless or light-yellow solid.
Yellow solid (needles).

Color/Form

YELLOW NEEDLES FROM ALC
Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/
Yellow solid.

XLogP3

5.6

Exact Mass

230.1096

Boiling Point

689 °F at 760 mm Hg (NIOSH, 2016)
363.0 °C
363 °C AT 760 MM HG
630°F
689°F

Flash Point

375 °F (NIOSH, 2016)
375 °F (191 °C) (OPEN CUP)
325-405°F (open cup)
(oc) 375°F

Density

1.23 (NIOSH, 2016)
1.2
1.1-1.23
1.23

Odor

Faint, pleasant odor /Commercial terphenyl mixtures/

Appearance

Solid powder

Melting Point

192 °F (NIOSH, 2016)
87.0 °C
87 °C
192°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WOI2PSS0KX

GHS Hazard Statements

Aggregated GHS information provided by 624 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (91.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.84%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mm Hg at 200 °F (NIOSH, 2016)
1.75e-05 mmHg
1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients
0.09 mmHg at 200°F
(200°F): 0.01 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

92-06-8
26140-60-3
8042-11-3

Wikipedia

M-terphenyl

Methods of Manufacturing

Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products. The o-derivative is readily separated from the terphenyl isomer mixture by distillation; m- and p-terphenyl distill together and the pure isomers can be obtained by zone refining.

General Manufacturing Information

1,1':3',1''-Terphenyl: ACTIVE
IT /TERPHENYL/ OCCURS NATURALLY IN PETROLEUM OIL. ...3 CHEMICAL ISOMERS...OF WHICH ORTHO & PARA FORMS APPEAR INDUSTRIALLY MOST PREVALENT. /TERPHENYLS/

Analytic Laboratory Methods

ANALYTE: TERPHENYLS; MATRIX: AIR; RANGE: 4.5-20 MG/CU M; PROCEDURE: FILTER COLLECTION, CARBON DISULFIDE EXTRACTION, GC. /TERPHENYLS/
ANALYTE: POLYNUCLEAR AROMATIC CMPD; MATRIX: AIR; RANGE: 2 TO 1000 UG/CU M OF EACH CMPD IN 0.5 CU M SAMPLE OF AIR; PROCEDURE: COLLECTION ON MEMBRANE FILTER, EXTRACTION, GC SEPARATION, SPECTROPHOTOMETRIC DETERMINATION. /POLYNUCLEAR AROMATIC CMPD/
m-Terphenyl was measured in tap water using XAD-2 resin concentration followed by GC/MS, high resolution mass spectrometry, and mass fragmentography.

Dates

Modify: 2023-08-15

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